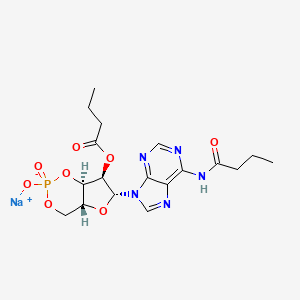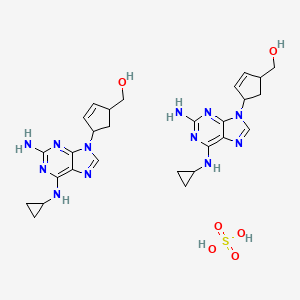
Picropodophyllotoxin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de picropodofilina es un compuesto ciclolignano derivado de la podofilotoxina. Es conocido por sus potentes efectos inhibitorios sobre el receptor del factor de crecimiento similar a la insulina-1 (IGF-1R), lo que lo convierte en un candidato prometedor en la investigación y el tratamiento del cáncer . Este compuesto es un epímero de la podofilotoxina y se puede aislar de ciertas especies de plantas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del acetato de picropodofilina implica varios pasos, incluida la preparación y ciclización de precursores. Un método implica el uso de secuencias de alquilación alílica catalizadas por paladio y acoplamiento cruzado de Hiyama . El procedimiento general incluye la realización de reacciones bajo nitrógeno o argón seco, utilizando cristalería seca a la llama y empleando disolventes como DMF, THF y diclorometano, que se destilarán y se almacenarán sobre tamices moleculares activados .
Métodos de producción industrial: Los métodos de producción industrial del acetato de picropodofilina no están ampliamente documentados. el proceso normalmente implica una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, con pasos adicionales para la purificación y el control de calidad para garantizar la eficacia y la seguridad del compuesto para la investigación y el posible uso terapéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: El acetato de picropodofilina se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar el compuesto para mejorar su actividad biológica y su potencial terapéutico.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Por ejemplo, los catalizadores de paladio se utilizan en reacciones de alquilación alílica, mientras que otras reacciones pueden requerir condiciones específicas como temperaturas controladas y atmósferas inertes .
Principales productos formados: Los principales productos formados a partir de estas reacciones suelen ser derivados del acetato de picropodofilina con actividades biológicas mejoradas. Estos derivados se suelen ensayar para determinar su eficacia en la inhibición del IGF-1R y otros objetivos moleculares .
Aplicaciones Científicas De Investigación
El acetato de picropodofilina tiene una amplia gama de aplicaciones en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, se ha demostrado que inhibe el crecimiento de las células de rabdomiosarcoma in vitro e in vivo . También aumenta la sensibilidad de las células cancerosas a los agentes quimioterápicos como la vincristina y el cisplatino . Además, se está investigando el acetato de picropodofilina por sus posibles propiedades antivirales y su capacidad para inducir la apoptosis en diversas líneas celulares cancerosas .
Mecanismo De Acción
El principal mecanismo de acción del acetato de picropodofilina implica la inhibición de la actividad del IGF-1R. Al bloquear la fosforilación del IGF-1R, el acetato de picropodofilina interrumpe las vías de señalización descendentes como Akt y MAPK, lo que lleva al arresto del ciclo celular y la apoptosis . Este mecanismo lo convierte en un compuesto valioso para dirigirse a las células cancerosas que sobreexpresan IGF-1R .
Comparación Con Compuestos Similares
El acetato de picropodofilina es similar a otros derivados de la podofilotoxina, como el etopósido y el tenipósido, que también se utilizan en el tratamiento del cáncer . el acetato de picropodofilina es único en su inhibición específica del IGF-1R sin afectar al receptor de la insulina, lo que lo convierte en una opción terapéutica más específica . Otros compuestos similares incluyen la epipodofilotoxina y la desoxipodofilotoxina, que comparten similitudes estructurales pero difieren en sus actividades biológicas y mecanismos de acción .
Conclusión
El acetato de picropodofilina es un compuesto prometedor con un potencial significativo en la investigación y el tratamiento del cáncer. Su mecanismo de acción único y su capacidad para mejorar la eficacia de los agentes quimioterápicos lo convierten en una valiosa adición al arsenal de compuestos anticancerosos. La investigación en curso continúa explorando su potencial completo y sus aplicaciones en diversos campos científicos.
Propiedades
Número CAS |
38491-90-6 |
|---|---|
Fórmula molecular |
C24H24O9 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
[(5R,5aR,8aS,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21+,22-/m0/s1 |
Clave InChI |
SASVNKPCTLROPQ-RGXPITOMSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES canónico |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


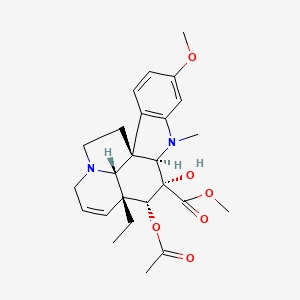
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)


![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)
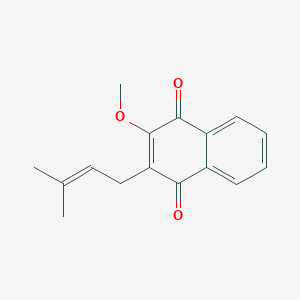


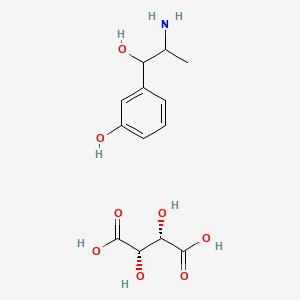
![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)
